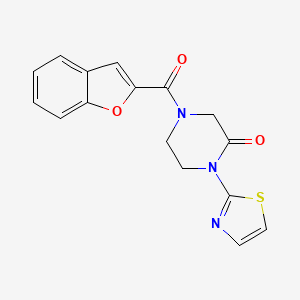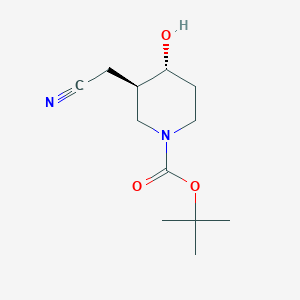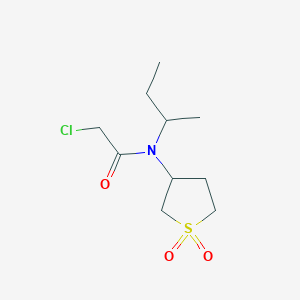
N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has been reported . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of strong base .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available .Aplicaciones Científicas De Investigación
Analgesic Properties
- Acetamide derivatives, including N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide, have been investigated for their potential analgesic activities. They were tested against various nociceptive stimuli and showed significant analgesic effects without affecting motor coordination in mice (Kaplancıklı et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Some acetamide analogs, including those related to this compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) and had significant non-linear optical (NLO) activity (Mary et al., 2020).
Antioxidant Activity
- The antioxidant properties of certain acetamide derivatives, closely related to this compound, have been evaluated. These compounds demonstrated considerable antioxidant activity, suggesting potential for new antioxidant agents (Gopi & Dhanaraju, 2020).
Antimicrobial and Anticandidal Activities
- N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, structurally similar to this compound, showed significant antimicrobial activities against pathogenic bacteria and Candida species. They also demonstrated cytotoxic properties, indicating potential for antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Anti-Inflammatory Activity
- Certain acetamide derivatives, related to this compound, have been synthesized and shown to possess anti-inflammatory activity. These compounds could be explored further for their therapeutic potential in treating inflammation (Sunder & Maleraju, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-butan-2-yl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-3-8(2)12(10(13)6-11)9-4-5-16(14,15)7-9/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNIAFDLRPXDLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C1CCS(=O)(=O)C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

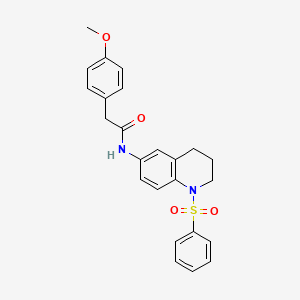
![N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2405834.png)
![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2405838.png)
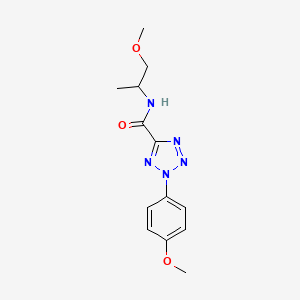

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
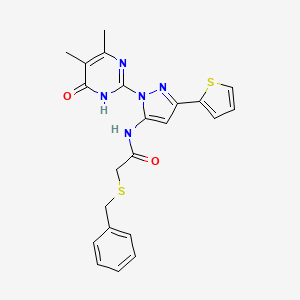


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
